Murabutida

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

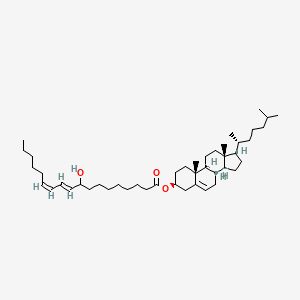

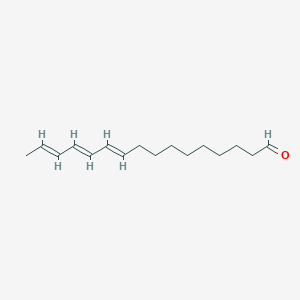

Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan. It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . Murabutide retains the immunomodulatory properties of its parent molecule without the associated toxicity .

Preparation Methods

Murabutide is synthesized through a series of chemical reactions starting from muramyl dipeptide. The synthetic route involves the acetylation of muramyl dipeptide followed by the esterification of the glutamine residue with n-butyl alcohol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and esterification processes . Industrial production methods for murabutide are similar to laboratory-scale synthesis but are optimized for larger-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Murabutide undergoes various chemical reactions, including:

Oxidation: Murabutide can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in murabutide.

Substitution: Murabutide can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Murabutide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of synthetic immunomodulators.

Biology: Investigated for its role in modulating immune responses and its interaction with cellular receptors.

Medicine: Explored as an adjuvant in vaccines and as a potential therapeutic agent for various diseases, including viral infections and cancer

Industry: Utilized in the development of new immunomodulatory drugs and as a component in vaccine formulations.

Mechanism of Action

Murabutide exerts its effects through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor . Upon binding to NOD2, murabutide induces the oligomerization of NOD2 and signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of NEMO/IKKγ and the activation of nuclear factor kappa B (NF-κB), resulting in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), which activates the IKK complex and mitogen-activated protein kinases (MAPKs) . This signaling pathway involves the adaptor protein CARD9 .

Comparison with Similar Compounds

Murabutide is compared with other similar compounds such as muramyl dipeptide, MTP-PE (muramyl tripeptide phosphatidylethanolamine), and other muramyl peptide derivatives . Unlike muramyl dipeptide, murabutide is devoid of pyrogenic and somnogenic activities, making it a safer alternative . MTP-PE, another derivative, is used as an adjuvant in oncology and has shown potential in oral vaccine formulations . Murabutide’s unique properties, such as its ability to activate NOD2 without the associated toxicity, make it a valuable compound in immunomodulatory research and applications .

Properties

CAS No. |

74817-61-1 |

|---|---|

Molecular Formula |

C23H40N4O11 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1 |

InChI Key |

ISYJGPYKJNWIQE-BNOMVYTKSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

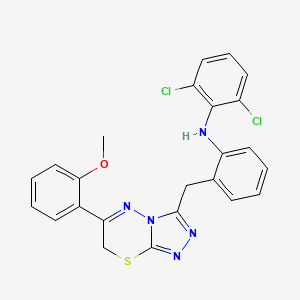

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)

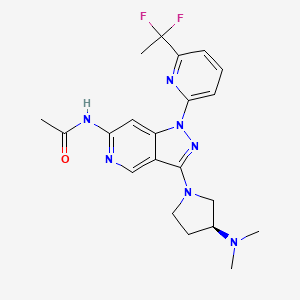

![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

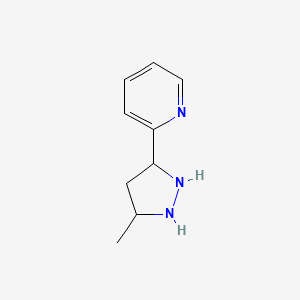

![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

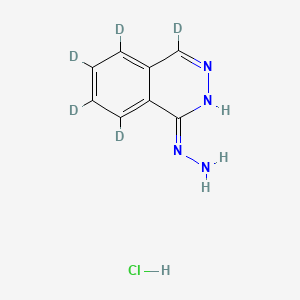

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)